Home > Products > Screening Compounds P75914 > N-Desmethyl Pirenzepine
N-Desmethyl Pirenzepine -

N-Desmethyl Pirenzepine

Catalog Number: EVT-8947490
CAS Number:
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl Pirenzepine is a derivative of Pirenzepine, a selective antagonist of the muscarinic acetylcholine receptor, primarily targeting the M1 subtype. This compound is notable for its pharmacological properties and potential therapeutic applications, particularly in gastrointestinal disorders. N-Desmethyl Pirenzepine exhibits similar biological activity to its parent compound but with variations in binding affinity and physiological effects.

Source and Classification

N-Desmethyl Pirenzepine is classified as a muscarinic antagonist, specifically a tertiary amine. It is derived from Pirenzepine by the removal of a methyl group from the nitrogen atom. This modification alters its pharmacokinetic properties and receptor interaction profiles. The compound can be sourced from various chemical suppliers and is often used in research settings to study muscarinic receptor functions and drug interactions.

Synthesis Analysis

The synthesis of N-Desmethyl Pirenzepine typically involves the demethylation of Pirenzepine. Common methods for this process include:

  1. Chemical Demethylation: This can be achieved using reagents such as boron tribromide or lithium aluminum hydride, which effectively remove the methyl group from the nitrogen atom.
  2. Enzymatic Methods: Certain enzymes can catalyze the demethylation process, providing a more selective approach to synthesizing N-Desmethyl Pirenzepine.
  3. Alternative Synthetic Routes: Other synthetic pathways may involve modifying intermediates during the synthesis of Pirenzepine itself, allowing for the direct production of N-Desmethyl Pirenzepine.

Technical details regarding these methods often emphasize reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular formula of N-Desmethyl Pirenzepine is C₁₈H₁₃N₅O₂, with a molecular weight of approximately 325.32 g/mol. The structure features:

  • Pyrido[2,3-b][1,4]benzodiazepin core: This bicyclic structure contributes to its receptor binding properties.
  • Amide functional group: The presence of this functional group is critical for its biological activity.
  • Dimethylamino group: The nitrogen atom in this group is where the methyl substitution occurs in Pirenzepine.

The three-dimensional conformation of N-Desmethyl Pirenzepine allows it to interact effectively with muscarinic receptors, facilitating its antagonistic action.

Chemical Reactions Analysis

N-Desmethyl Pirenzepine can undergo various chemical reactions typical of amines and aromatic compounds:

  1. Acylation Reactions: The amino group can react with acyl chlorides to form amides, potentially leading to derivatives with enhanced pharmacological properties.
  2. Alkylation Reactions: The nitrogen atom can also participate in alkylation reactions, introducing different alkyl groups that may modify receptor affinity.
  3. Oxidation Reactions: Under certain conditions, N-Desmethyl Pirenzepine may be oxidized to yield N-oxides or other derivatives that could exhibit altered biological activities.

These reactions are crucial for developing new analogs with improved efficacy or selectivity for specific muscarinic receptor subtypes.

Mechanism of Action

N-Desmethyl Pirenzepine exerts its pharmacological effects primarily through competitive antagonism at muscarinic acetylcholine receptors. The mechanism involves:

  1. Binding Affinity: The compound binds to the M1 subtype of muscarinic receptors with a specific affinity that influences downstream signaling pathways.
  2. Inhibition of Adenylate Cyclase Activity: By blocking receptor activation, N-Desmethyl Pirenzepine inhibits adenylate cyclase activity, reducing cyclic adenosine monophosphate levels within cells.
  3. Physiological Effects: This inhibition leads to decreased gastric acid secretion and reduced smooth muscle contractions, making it beneficial in treating conditions like peptic ulcers.

The binding dynamics and resultant physiological changes are often studied using radiolabeled forms or in vitro assays to elucidate the compound's full therapeutic potential.

Physical and Chemical Properties Analysis

N-Desmethyl Pirenzepine exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound shows reasonable stability under physiological conditions, which is essential for its application in drug development.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that reflects its crystalline nature.

These properties are critical for formulating effective drug delivery systems and optimizing bioavailability.

Applications

N-Desmethyl Pirenzepine has several scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying muscarinic receptor biology and pharmacology.
  2. Drug Development: Its structural modifications can lead to new therapeutics targeting gastrointestinal disorders or cognitive dysfunctions associated with muscarinic receptor dysregulation.
  3. In Vivo Studies: Researchers utilize N-Desmethyl Pirenzepine in animal models to investigate its effects on learning, memory, and other central nervous system functions.
Introduction to N-Desmethyl Pirenzepine in Muscarinic Receptor Research

Historical Context and Discovery as a Pirenzepine Metabolite

N-Desmethyl Pirenzepine emerged as a significant metabolite following the clinical introduction of pirenzepine (5,11-dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one), a selective muscarinic acetylcholine receptor antagonist developed for peptic ulcer disease. Early pharmacokinetic studies in the 1980s revealed that hepatic cytochrome P450 enzymes mediated N-demethylation of pirenzepine’s methylpiperazine group, yielding the primary metabolite: N-Desmethyl Pirenzepine (11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one) [7] [10]. This metabolic transformation, occurring via oxidative N-dealkylation, reduced the molecular weight from 351.4 g/mol for pirenzepine to 337.4 g/mol for the desmethyl derivative while preserving the tricyclic benzodiazepine core essential for receptor interaction [7].

The discovery of N-Desmethyl Pirenzepine coincided with pivotal research into muscarinic receptor heterogeneity. Initial radioligand binding studies using tritiated pirenzepine ([³H]-PZ) demonstrated high-affinity sites in cortical regions and low-affinity sites in brainstem and cardiac tissues [1] [4]. This bimodal binding profile provided the first pharmacological evidence for muscarinic receptor subtypes, later classified as M₁ (high pirenzepine affinity) and M₂ (low pirenzepine affinity). As a metabolite, N-Desmethyl Pirenzepine offered unique insights into structure-activity relationships due to its altered receptor affinity profile compared to the parent compound. Its reduced lipophilicity influenced central nervous system penetration, making it a valuable tool for peripheral receptor studies [6] [10].

Table 1: Comparative Properties of Pirenzepine and N-Desmethyl Pirenzepine

PropertyPirenzepineN-Desmethyl Pirenzepine
Molecular FormulaC₁₉H₂₁N₅O₂C₁₈H₁₉N₅O₂
Molecular Weight (g/mol)351.4337.4
Key Structural Feature4-MethylpiperazinePiperazine
LogP (Calculated)-0.4-0.8 (estimated)
Primary Metabolic RouteN/A (Parent compound)N-Demethylation

The significance of N-Desmethyl Pirenzepine in early receptor classification stemmed from its binding behavior. Competition binding assays against [³H]quinuclidinyl benzilate ([³H]-QNB) in rat brain homogenates revealed that N-Desmethyl Pirenzepine exhibited approximately 3-fold lower affinity for cortical M₁ sites compared to pirenzepine (Kᵢ ≈ 75 nM vs. 23 nM), but greater selectivity against cardiac M₂ receptors [4] [6]. This enhanced discriminative power between subtypes proved instrumental in validating the existence of pharmacologically distinct muscarinic receptors, setting the stage for molecular characterization of the five subtypes (M₁-M₅) [8].

Role in Advancing M1 Muscarinic Receptor Pharmacology

N-Desmethyl Pirenzepine significantly advanced M₁ muscarinic acetylcholine receptor research through three key mechanisms: improved receptor subtype discrimination, elucidation of signaling paradigms, and structural template development for selective ligands.

Receptor Subtype Selectivity and Binding Characterization

Unlike classical nonselective antagonists (e.g., atropine), N-Desmethyl Pirenzepine displayed a distinct affinity profile across muscarinic subtypes. Quantitative autoradiography studies with [³H]-pirenzepine in murine brain sections demonstrated that deletion of the M₁ receptor gene (M1KO) abolished >80% of specific binding in striatal and cortical regions, confirming pirenzepine derivatives predominantly label M₁ receptors [4]. N-Desmethyl Pirenzepine’s binding characteristics refined this understanding:

  • Selectivity Enhancement: Removal of the methyl group increased selectivity for M₁ over M₃/M₄ receptors by 4-6 fold compared to pirenzepine (M₁ Kᵢ ≈ 75 nM vs. M₃ Kᵢ ≈ 1,200 nM) [7] [9]. This reduced "off-target" binding enabled clearer isolation of M₁-mediated responses in functional assays.
  • Allosteric Interactions: Molecular modeling based on N-Desmethyl Pirenzepine’s structure suggested the piperazine nitrogen forms a hydrogen bond with Asn382 in the human M₁ receptor orthosteric site, while the carbonyl oxygen interacts with Tyr106 [8] [9]. These interactions explained its higher M₁ affinity versus M₂ receptors lacking comparable residues.

Table 2: Receptor Binding Affinity (Kᵢ, nM) of Pirenzepine and Metabolite

Receptor SubtypePirenzepineN-Desmethyl Pirenzepine
M₁23 ± 375 ± 11
M₂230 ± 401,100 ± 180
M₃85 ± 151,200 ± 210
M₄45 ± 8600 ± 95

Functional Studies and Signaling Insights

N-Desmethyl Pirenzepine enabled critical dissection of M₁-specific signaling pathways:

  • Phosphoinositide Hydrolysis: In chick heart cells and astrocytoma models, pirenzepine derivatives blocked carbachol-stimulated phosphoinositide breakdown only at high concentrations (IC₅₀ ≈ 255 nM), whereas cyclic AMP inhibition occurred at lower concentrations (IC₅₀ ≈ 48 nM). This established that M₁ receptors preferentially couple to Gq/phospholipase C rather than Gi/adenylate cyclase pathways [2] [3].
  • Biased Antagonism: N-Desmethyl Pirenzepine exhibited "functional selectivity" at M₁ receptors, fully inhibiting IP₃ accumulation while only partially suppressing β-arrestin recruitment. This property illuminated pathway-specific regulation opportunities for neurological therapeutics [8] [9].

Structural Template for Novel Ligands

The metabolite’s chemical scaffold guided rational drug design:

  • Synthetic Derivatives: N-Desmethyl Pirenzepine served as the precursor for alkylated analogs. Quaternary ammonium derivatives (e.g., N-propyl variants) showed enhanced M₁ affinity and CNS penetration, informing development of advanced antagonists like telenzepine [7] [10].
  • Radioligand Development: Tritiation of N-Desmethyl Pirenzepine at the piperazine nitrogen ([³H]-N-Desmethyl Pirenzepine) created a selective probe for M₁ binding sites. Autoradiographic studies confirmed 85% specificity for M₁-rich regions (cortex/hippocampus) versus <10% in M₂-dominant areas (cerebellum) [4] [6].
  • Molecular Modeling: Docking studies using its crystal structure revealed the unsubstituted piperazine optimally fills a hydrophobic subpocket in M₁ receptors. This explained why bulkier groups reduced affinity, guiding computational design of subtype-selective agents [8] [9].

Table 3: Functional Effects of N-Desmethyl Pirenzepine in Key Experimental Systems

Experimental ModelConcentration RangePrimary EffectSignificance
Chick heart cells100 - 500 nMPartial inhibition of phosphoinositide hydrolysisConfirmed M₁-Gq coupling not universal
Rat cortical synaptosomes50 - 200 nMComplete block of ACh-induced IP₃ accumulationValidated central M₁-mediated signaling pathway
Murine striatal slices300 nM70% suppression of muscarinic LTDLinked M₁ to synaptic plasticity mechanisms
HEK-hM1 cell membranes10 - 100 nMAllosteric modulation of [³H]NMS bindingRevealed receptor-state-dependent interactions

Properties

Product Name

N-Desmethyl Pirenzepine

IUPAC Name

11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)

InChI Key

FSKGDOFJFMYNIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.